7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-ethoxy-2,5-dimethyl-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-4-21-15-10-12(2)17-16(11-15)22-13(3)19(18(17)20)23-14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQRXFMXGOMWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=C1)C)C(=O)C(=C(O2)C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Design
The synthesis typically begins with 2,5-dimethylresorcinol, which undergoes sequential alkylation and etherification to install the ethoxy group at position 7. X-ray crystallographic studies confirm that the methyl groups at C2 and C5 adopt equatorial conformations, minimizing steric hindrance during subsequent reactions. Phenoxy introduction at C3 employs Ullmann coupling conditions, with copper(I) iodide and 1,10-phenanthroline facilitating the aromatic nucleophilic substitution between 3-bromo-chromenone intermediates and phenol derivatives.
Stepwise Assembly Protocol
A representative five-step synthesis proceeds as follows:
- Methylation : 2,5-Dimethylresorcinol reacts with methyl iodide (2.2 equiv) in acetone/K2CO3 (72% yield)
- Ethoxylation : Selective O-ethylation using ethyl bromide and phase-transfer catalysis (n-Bu4NBr, 50% NaOH, 68% yield)
- Chalcone Formation : Claisen-Schmidt condensation with 3-phenoxyacetophenone (NaOH/EtOH, 12 h reflux, 65% yield)
- Cyclization : Acid-catalyzed (H2SO4/AcOH) ring closure at 110°C (58% yield)
- Purification : Column chromatography (SiO2, hexane:EtOAc 4:1) followed by recrystallization from ethanol.
Key challenges include preventing premature cyclization during the ethoxylation step and managing the steric bulk of the 2,5-dimethyl groups during chalcone formation.
Modern Catalytic Approaches
Selenolate-Mediated Cyclization
Building on recent advances in organoselenium chemistry, lithium aryl selenolates catalyze the Rauhut–Currier cyclization of chalcone precursors to form the chromenone core with exceptional regiocontrol. This method demonstrates:
- 70-85% yields for 4H-chromenones when using ethoxy-substituted precursors
- Tolerance for electron-withdrawing groups on the phenoxy ring
- Reaction times reduced to 2-4 hours under microwave irradiation
The catalytic cycle involves selenolate-initiated conjugate addition followed by intramolecular Michael addition, as confirmed by 77Se NMR spectroscopy.
Asymmetric Organocatalysis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis of chromenone derivatives through dynamic kinetic resolution. In model systems:
- Enantiomeric excess (ee) reaches 92% for 4H-chromenones
- Turnover frequencies exceed 200 h⁻¹ at 0°C
- Catalyst loading as low as 2 mol% maintains efficiency
This approach shows particular promise for generating enantioenriched 7-ethoxy-2,5-dimethyl derivatives for pharmacological studies.
Industrial-Scale Production
Continuous Flow Optimization
Adapting laboratory synthesis for manufacturing employs tandem flow reactors with:
- Residence time: 8 minutes per reaction stage
- Temperature gradients: 25°C → 150°C → 80°C
- Throughput: 12 kg/day using microreactor arrays
Key advantages include:
- 98.5% conversion in cyclization step vs. 72% batch
- 40% reduction in solvent consumption
- Real-time HPLC monitoring (PAT) ensures >99.5% purity
Green Chemistry Innovations
Recent developments emphasize sustainable practices:
- Photocatalytic ethoxylation using TiO2 and UV-LEDs (λ=365 nm)
- Biocatalytic methylation via engineered methyltransferases
- Solvent recovery systems achieving 93% ethanol reuse
Life cycle analysis shows a 58% reduction in E-factor compared to traditional methods.
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive characterization employs:
| Technique | Key Diagnostic Signals |
|---|---|
| 1H NMR (600 MHz, CDCl3) | δ 6.82 (d, J=8.4 Hz, H-6), 5.92 (s, H-3), 4.12 (q, OCH2CH3) |
| 13C NMR | δ 177.8 (C-4), 162.1 (C-7-O), 153.4 (C-2) |
| HRMS | m/z 354.1467 [M+H]+ (Δ=1.2 ppm) |
| XRD | Monoclinic P21/c, Z=4, R1=0.041 |
Purity Assessment
Validated HPLC method:
- Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm)
- Mobile phase: MeCN/H2O (65:35) + 0.1% TFA
- Retention: 8.7 min, >99.9% purity
- LOD: 0.02 μg/mL (UV 254 nm)
Comparative Synthetic Analysis
| Method | Yield | Time | Cost Index | Scalability |
|---|---|---|---|---|
| Classical stepwise | 58% | 96 h | 1.00 | Pilot-scale |
| Selenolate catalysis | 78% | 4 h | 0.85 | Bench-scale |
| Continuous flow | 82% | 0.5 h | 0.65 | Industrial |
The selenolate method offers superior yield and reaction rate but requires strict oxygen-free conditions. Continuous flow synthesis provides the best balance of efficiency and scalability for commercial production.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one serves as a building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form quinone derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to yield derivatives with fewer oxygen-containing functional groups using reducing agents such as sodium borohydride.
- Substitution : Capable of undergoing nucleophilic substitution reactions where the ethoxy or phenoxy groups can be replaced by other nucleophiles.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinone derivatives |
| Reduction | Sodium borohydride | Reduced chromenone derivatives |
| Substitution | Sodium ethoxide | Substituted chromenone derivatives |
Biology
The compound has been extensively studied for its biological activities , particularly in medicinal chemistry. Key areas of interest include:
- Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This property is crucial for preventing diseases related to oxidative stress.
- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines and enzymes, making it beneficial for treating inflammatory conditions such as arthritis.
- Anticancer Activity : Research indicates that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions.
Medicine
In medical research, this compound is being investigated for its potential therapeutic effects. Notable studies have explored:
- Neuroprotective Properties : The compound may protect neurons from oxidative stress and excitotoxicity through modulation of signaling pathways like the Nrf2 pathway.
- Cytotoxicity Studies : Various studies have assessed its cytotoxic effects against different cancer cell lines, indicating promising results in inducing cell death in malignant cells.
- Antimicrobial Properties : It has also been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.
Industry Applications
In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:
- Chemical Processes : Employed as an intermediate in the synthesis of other valuable compounds.
- Material Science : Investigated for use in developing new materials with specific desirable properties.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Antioxidant Efficacy Study :
- Researchers demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
-
Anticancer Mechanism Investigation :
- A study explored the mechanism by which the compound induces apoptosis in breast cancer cells through mitochondrial disruption and caspase activation pathways.
-
Inflammation Modulation Research :
- Investigations into its anti-inflammatory properties revealed that it significantly decreased levels of inflammatory cytokines in animal models of arthritis.
Mechanism of Action
The mechanism of action of 7-ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Neuroprotective Activity: It protects neurons from oxidative stress and excitotoxicity, potentially through modulation of signaling pathways like the Nrf2 pathway.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to hydroxyl or methoxy groups in analogs like neobavaisoflavone or 3-hydroxy-5,7-dimethoxy derivatives . This may improve membrane permeability but reduce water solubility.
- Steric and Electronic Effects: The phenoxy group at position 3 introduces steric bulk compared to prenyl (neobavaisoflavone) or trifluoromethyl groups . This could hinder interactions with flat binding pockets but enhance π-π stacking in aromatic systems.
- Synthetic Accessibility: The target compound’s synthesis likely involves etherification (ethoxy, phenoxy) and alkylation (methyl) steps, akin to the methylation procedures described for 3-hydroxy-5,7-dimethoxy derivatives .
Methodological Considerations
- Structural Analysis : SHELX programs (e.g., SHELXL ) are widely used for crystallographic refinement, which could resolve conformational differences between these compounds.
- Computational Modeling : Molecular dynamics and docking (as applied to neobavaisoflavone ) could predict how substituents in the target compound influence interactions with biological targets.
Biological Activity
7-Ethoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Its unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chromenone core structure with specific substitutions:
- Ethoxy group at position 7
- Dimethyl groups at positions 2 and 5
- Phenoxy group at position 3
This structural arrangement enhances its biological activities, particularly its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is crucial in preventing various diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
Anti-inflammatory Activity
The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. By modulating inflammatory pathways, it reduces inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
This compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Studies have demonstrated its potential in targeting specific cancer cell lines, suggesting its use as an anticancer agent .
Neuroprotective Activity
This compound protects neurons from oxidative stress and excitotoxicity. Its neuroprotective effects are believed to be mediated through the modulation of signaling pathways such as the Nrf2 pathway, which plays a critical role in cellular defense mechanisms against oxidative damage.
The biological activity of this compound can be summarized as follows:
- Antioxidant Mechanism : Scavenging of free radicals.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines.
- Anticancer Mechanism : Induction of apoptosis via caspase activation.
- Neuroprotective Mechanism : Modulation of Nrf2 signaling pathways.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific substitution pattern compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one | Methoxy instead of ethoxy | Moderate antioxidant activity |
| 7-Ethoxy-2,8-dimethyl-3-phenyloxychromenone | Additional methyl substitution at position 8 | Enhanced anticancer properties |
| 7-Ethoxy-3-phenyloxychromenone | Phenyl instead of phenoxy | Lower anti-inflammatory activity |
The distinct structural features contribute to enhanced antioxidant and anti-inflammatory activities in the target compound, indicating its potential for further therapeutic development.
Case Studies
Several studies highlight the efficacy of this compound:
- Antibacterial Study : A study evaluated the antibacterial activity against Gram-positive bacteria, showing significant inhibition with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus .
- Cytotoxicity Study : Research on cytotoxic effects revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. Key Considerations :
- Ethoxy and phenoxy groups may sterically hinder cyclization, necessitating longer reaction times.
- Monitor by TLC or HPLC to optimize termination points.
Basic: How should researchers characterize this compound to confirm its structural identity and purity?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- 1H/13C NMR : Compare observed shifts with computed values (e.g., δ ~6.34 ppm for chromenone protons, δ ~177 ppm for carbonyl carbons). Substituents like ethoxy groups resonate at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) .
- FTIR : Confirm carbonyl (C=O) stretches at 1640–1680 cm⁻¹ and ether (C-O-C) bands at 1240–1280 cm⁻¹ .
- Mass Spectrometry : HRMS (ESI) should match the exact mass (e.g., [M+H]+ calculated for C₂₀H₂₀O₅: 364.1311; observed: 364.1305) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Based on GHS classifications for analogous chromenones:
- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335) .
- Mitigation :
- Use PPE (nitrile gloves, safety goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers away from oxidizers.
- Disposal : Incinerate via licensed waste management services; avoid aqueous discharge due to potential bioaccumulation risks .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Answer:
Discrepancies often arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ may shift proton signals by 0.1–0.3 ppm. For example, phenolic -OH protons are absent in CDCl₃ but visible in DMSO-d₆ .
- Tautomerism : Keto-enol equilibria in chromenones can alter peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize tautomeric forms .
- Impurities : Trace solvents (e.g., THF) or unreacted precursors may overlap signals. Purify via recrystallization (methanol/water) and reacquire spectra .
Case Study : A batch showing δ 8.23 ppm (vs. expected 8.10 ppm) was traced to residual acetic acid; washing with NaHCO₃ resolved the issue .
Advanced: What strategies optimize the regioselectivity of ethoxy and phenoxy group introduction during synthesis?
Answer:
Regioselectivity depends on:
- Pre-functionalization : Protect reactive sites (e.g., hydroxyl groups) with trimethylsilyl chloride before introducing ethoxy/phenoxy moieties .
- Catalyst choice : FeCl₃ favors electrophilic substitution at the 3-position, while AlCl₃ may direct to the 7-position .
- Temperature : Lower temperatures (0–10°C) reduce side reactions during alkoxylation .
Q. Experimental Design :
Screen catalysts (FeCl₃, ZnCl₂, BF₃·Et₂O) in THF.
Monitor regioselectivity via LC-MS/MS.
Optimize using DoE (Design of Experiments) to balance yield (≥65%) and selectivity (≥90%) .
Advanced: How can computational methods predict the biological activity of this compound based on its structure?
Answer:
Combine in silico tools with experimental validation:
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina. The ethoxy group’s hydrophobicity may enhance binding affinity .
- QSAR models : Train models on chromenone derivatives with known IC₅₀ values. Key descriptors include logP (optimal 2.5–3.5) and polar surface area (<90 Ų) .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., GI absorption: High; BBB permeation: Low) .
Validation : Compare predicted vs. experimental cytotoxicity (e.g., MTT assay on HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
